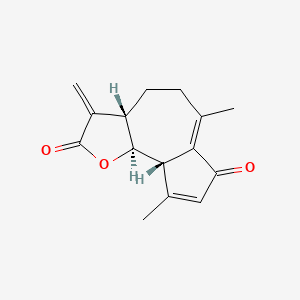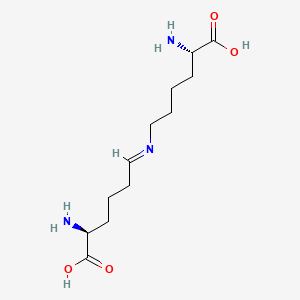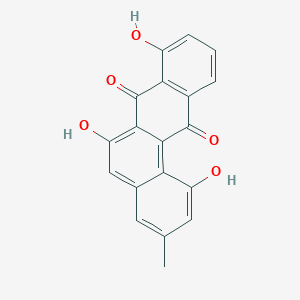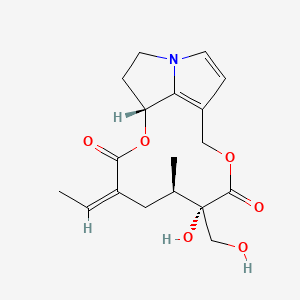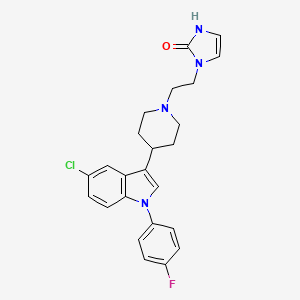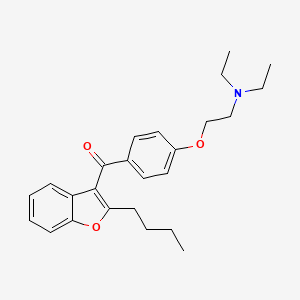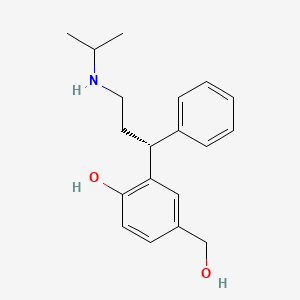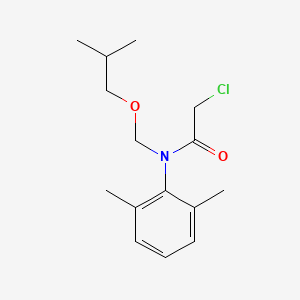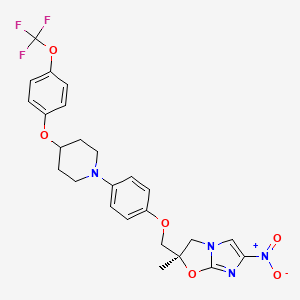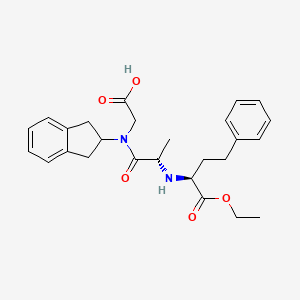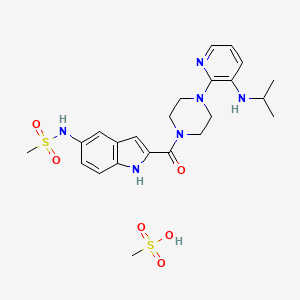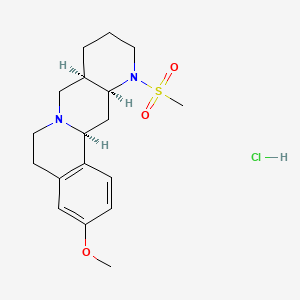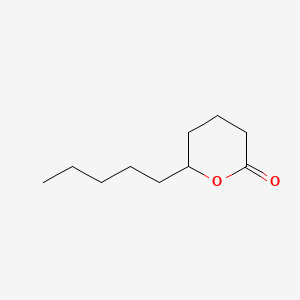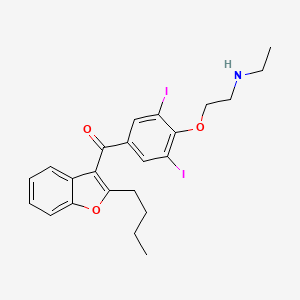
Desethylamiodarone
Overview
Description
Desethylamiodarone (DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug . DEA has been found to have cytostatic potential, meaning it can inhibit cell proliferation . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 .
Synthesis Analysis
The synthesis of Desethylamiodarone involves the N-demethylation of amiodarone, a process catalyzed by cytochrome P450 3A4 . This reaction results in the formation of Desethylamiodarone, which is also pharmacologically active .Molecular Structure Analysis
The molecular formula of Desethylamiodarone is C23H25I2NO3 . The 3D chemical structure of Desethylamiodarone is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Desethylamiodarone is produced from amiodarone through an N-demethylation reaction . This reaction is catalyzed by cytochrome P450 3A4 . The conversion ratio of amiodarone to Desethylamiodarone increases with decreasing incubation concentration .Physical And Chemical Properties Analysis
Desethylamiodarone has a molecular weight of 617.26 Da . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 630.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research , specifically bladder cancer .
Summary of the Application
DEA, a metabolite of the antiarrhythmic drug amiodarone, has been found to induce apoptosis in T24 human bladder cancer cells . This suggests that DEA may have potential as a cytostatic agent .
Methods of Application
The study involved the application of DEA to T24 human transitional-cell bladder carcinoma cell line at physiologically achievable concentrations . The effects of DEA on the cells were then observed and analyzed .
Results or Outcomes
DEA was found to induce cell death in the T24 human bladder cancer cells . It was observed to cause cell cycle arrest in the G0/G1 phase, shift the Bax/Bcl-2 ratio to initiate apoptosis, induce AIF nuclear translocation, and activate PARP-1 cleavage and caspase-3 activation . DEA also inhibited the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduced colony formation of T24 bladder carcinoma cells .
Application in Melanoma Research
Specific Scientific Field
This application is in the field of Melanoma Research .
Summary of the Application
DEA has been found to have direct mitochondrial effects, which are hypothesized to account for its observed cytotoxic properties and ability to limit in vivo metastasis .
Methods of Application
The study involved examining DEA’s rapid cytotoxicity and its early effects on various mitochondrial processes in B16F10 melanoma cells .
Results or Outcomes
DEA was found to decrease the mitochondrial transmembrane potential, induce mitochondrial fragmentation, decrease maximal respiration, ATP production, coupling efficiency, glycolysis, and non-mitochondrial oxygen consumption . It also induced a cyclosporine A–independent mitochondrial permeability transition and caused outer mitochondrial membrane permeabilization .
Application in Anti-neoplastic Research
Specific Scientific Field
This application falls under the field of Anti-neoplastic Research .
Summary of the Application
DEA, a major metabolite of the widely used antiarrhythmic drug amiodarone, has demonstrated anti-neoplastic effects .
Methods of Application
The study involved examining DEA’s anti-neoplastic effects in B16F10 melanoma cells .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Application in Anti-metastasizing Research
Specific Scientific Field
This application is in the field of Anti-metastasizing Research .
Summary of the Application
DEA has been found to have anti-metastasizing effects .
Methods of Application
The study involved examining DEA’s anti-metastasizing effects in B16F10 melanoma cells .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Application in Anti-neoplastic Research
Specific Scientific Field
This application falls under the field of Anti-neoplastic Research .
Summary of the Application
DEA, a major metabolite of the widely used antiarrhythmic drug amiodarone, has demonstrated anti-neoplastic effects .
Methods of Application
The study involved examining DEA’s anti-neoplastic effects in B16F10 melanoma cells .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Application in Anti-metastasizing Research
Specific Scientific Field
This application is in the field of Anti-metastasizing Research .
Summary of the Application
DEA has been found to have anti-metastasizing effects .
Methods of Application
The study involved examining DEA’s anti-metastasizing effects in B16F10 melanoma cells .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKDLACQICQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232344 | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamiodarone | |
CAS RN |
83409-32-9 | |
| Record name | Desethylamiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83409-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



